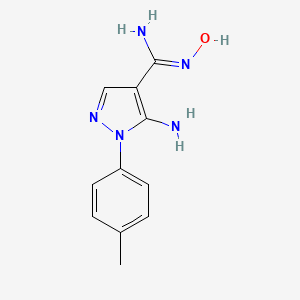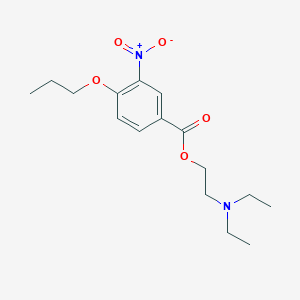![molecular formula C25H27N9O8S2 B13410940 (6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 951322-14-8](/img/structure/B13410940.png)
(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefoperazone is a third-generation cephalosporin antibiotic, marketed under the name Cefobid. It is known for its broad-spectrum activity against various bacterial infections, including those caused by Pseudomonas aeruginosa, which are often resistant to other antibiotics. Cefoperazone was patented in 1974 and approved for medical use in 1981 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cefoperazone is synthesized through a series of chemical reactions involving the formation of its core beta-lactam structure. The process typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with specific side chains to enhance its antibacterial properties. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the beta-lactam ring .
Industrial Production Methods
Industrial production of cefoperazone involves the reaction of cefoperazone acid with a sodium salt-forming agent in the presence of a solvent. The process includes crystallization, filtration, and drying steps to obtain cefoperazone sodium as the final product. The production method ensures high purity and yield of the antibiotic .
Análisis De Reacciones Químicas
Types of Reactions
Cefoperazone undergoes various chemical reactions, including:
Oxidation: Cefoperazone can be oxidized under specific conditions, leading to the formation of sulfoxides.
Reduction: Reduction reactions can modify the functional groups attached to the beta-lactam ring.
Substitution: Substitution reactions involve replacing specific side chains to alter the antibiotic’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH levels to maintain the integrity of the beta-lactam ring .
Major Products Formed
The major products formed from these reactions include modified cephalosporin derivatives with altered antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .
Aplicaciones Científicas De Investigación
Cefoperazone has a wide range of scientific research applications, including:
Mecanismo De Acción
Cefoperazone exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final stages of bacterial cell wall synthesis, leading to cell lysis and death. The antibiotic is particularly effective against gram-negative bacteria due to its stability against beta-lactamases .
Comparación Con Compuestos Similares
Similar Compounds
- Cefotaxime
- Ceftriaxone
- Ceftazidime
- Cefepime
Uniqueness
Cefoperazone is unique among cephalosporins due to its high efficacy against Pseudomonas aeruginosa and its ability to be combined with sulbactam to enhance its antibacterial spectrum. Unlike some other cephalosporins, cefoperazone is primarily excreted through the bile, making it suitable for patients with renal impairment .
Propiedades
Número CAS |
951322-14-8 |
|---|---|
Fórmula molecular |
C25H27N9O8S2 |
Peso molecular |
645.7 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16+,22+/m0/s1 |
Clave InChI |
GCFBRXLSHGKWDP-WJONJSRFSA-N |
SMILES isomérico |
CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
SMILES canónico |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(Methylthio)-1-oxopropyl]glycine](/img/structure/B13410882.png)


![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester](/img/structure/B13410900.png)
![4-(2-Phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one](/img/structure/B13410901.png)
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B13410909.png)


![(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B13410932.png)
![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide](/img/structure/B13410946.png)
